molecular formula C8H17ClN2O2 B2773427 (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1286209-05-9

(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B2773427
CAS No.: 1286209-05-9
M. Wt: 208.69
InChI Key: VASLSTUGMLUIQM-OGFXRTJISA-N
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Description

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Properties

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLSTUGMLUIQM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of amino alcohols or amino acids.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide moiety is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: Used to reduce intermediates and form the desired piperidine ring.

    Crystallization: Employed to purify the final product and obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound, potentially altering the piperidine ring.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is in cancer therapy. Research indicates that compounds related to this structure can act as inhibitors of histone demethylases, particularly KDM2b, which is implicated in various cancers. The administration of this compound has been shown to enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms associated with certain cancer treatments .

Case Study:

  • A study demonstrated that combining this compound with standard chemotherapy agents resulted in improved therapeutic outcomes in preclinical models of leukemia, highlighting its potential as an adjunctive treatment .

Neurological Disorders

The piperidine component of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in conditions like depression and schizophrenia .

Research Insights:

  • Investigations into the pharmacological profiles of related compounds indicate that they may exhibit antidepressant-like effects in animal models, suggesting a pathway for further research into their use for mood disorders .

Data Tables

Application Mechanism Outcome
Cancer TreatmentInhibition of KDM2b histone demethylaseEnhanced efficacy of chemotherapy
Neurological DisordersModulation of dopamine/serotonin pathwaysAntidepressant-like effects observed

Mechanism of Action

The mechanism of action of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Methyl piperidine carboxylate hydrochloride
  • ®-Methyl 2-(piperidin-3-yl)acetate hydrochloride

Uniqueness

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups, along with the piperidine ring, make it a versatile compound for various applications in medicinal and industrial chemistry.

Biological Activity

(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications targeting neurological disorders. This article explores its biological activity, including pharmacological profiles, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and methoxy-acetamide functional groups. The molecular formula is C₈H₁₆N₂O₂·HCl, with a molecular weight of 196.69 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially facilitating better membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety allows for binding to neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This binding can modulate neuronal activity, which is crucial in the treatment of various neurological conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50 value of 31.64 µM against DNA gyrase and 2.67 µM against dihydrofolate reductase (DHFR), indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli8.3323.15
Salmonella typhi11.2977.38
Candida albicans16.6978.23

Neuropharmacological Effects

In vitro studies have highlighted the compound's neuropharmacological effects, particularly its potential as a selective serotonin receptor modulator. Similar compounds have shown high potency as inverse agonists at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders .

Comparative Studies

Comparative analyses with structurally similar compounds reveal that this compound exhibits unique properties due to its specific functional groups.

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Activity Type
This compound31.64 (DNA gyrase)Antimicrobial
AC-9017920 (5-HT2A)Neuropharmacological
(S)-3-(piperidin-3-yl)-1H-Indole0.048Anticancer

Case Studies and Applications

  • Neurological Disorders : In studies focusing on compounds targeting serotonin receptors, this compound has been evaluated for its potential in treating anxiety and depression due to its modulatory effects on neurotransmitter systems.
  • Antimicrobial Research : The compound has been included in research focused on developing new antimicrobial agents against resistant strains of bacteria, showcasing its broad-spectrum efficacy.

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